molecular formula C9H4ClF3N4O2 B11796895 2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11796895
M. Wt: 292.60 g/mol
InChI Key: PTTQVJBMILYGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.

    Triazole Formation: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropyridin-2-yl)-1,2,3-triazole-4-carboxylic acid: Lacks the trifluoromethyl group.

    5-(Trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the chloropyridinyl group.

    2-(5-Chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the chloropyridinyl and trifluoromethyl groups in 2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid makes it unique. These groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C9H4ClF3N4O2

Molecular Weight

292.60 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-5-(trifluoromethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H4ClF3N4O2/c10-4-1-2-5(14-3-4)17-15-6(8(18)19)7(16-17)9(11,12)13/h1-3H,(H,18,19)

InChI Key

PTTQVJBMILYGMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)N2N=C(C(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.